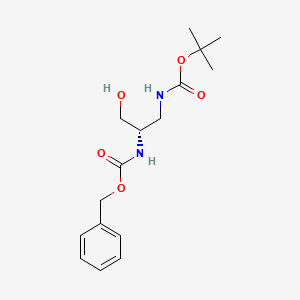

Z-L-Dap(boc)-OL

CAS No.: 199005-69-1

Cat. No.: VC4452934

Molecular Formula: C16H24N2O5

Molecular Weight: 324.377

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 199005-69-1 |

|---|---|

| Molecular Formula | C16H24N2O5 |

| Molecular Weight | 324.377 |

| IUPAC Name | benzyl N-[(2S)-1-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propan-2-yl]carbamate |

| Standard InChI | InChI=1S/C16H24N2O5/c1-16(2,3)23-14(20)17-9-13(10-19)18-15(21)22-11-12-7-5-4-6-8-12/h4-8,13,19H,9-11H2,1-3H3,(H,17,20)(H,18,21)/t13-/m0/s1 |

| Standard InChI Key | ZRYGVUNFLKWGQH-ZDUSSCGKSA-N |

| SMILES | CC(C)(C)OC(=O)NCC(CO)NC(=O)OCC1=CC=CC=C1 |

Introduction

Structural and Stereochemical Features

Molecular Architecture

Z-L-Dap(Boc)-OL (CAS: 721927-81-7) has the molecular formula and a molecular weight of 324.37 g/mol . Its structure comprises:

-

An L-configuration at the α-carbon, critical for biological activity.

-

A Z (benzyloxycarbonyl) group at the β-amino position, providing acid-labile protection.

-

A Boc (tert-butoxycarbonyl) group at the α-amino position, offering base-sensitive protection.

-

A primary hydroxyl group at the terminal carbon, enabling further functionalization .

The stereochemistry is preserved via the (S)-configuration, as confirmed by optical rotation measurements ( in methanol) .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of Z-L-Dap(Boc)-OL typically involves multi-step strategies to install orthogonal protecting groups:

Curtius Rearrangement Approach

A seminal method, reported in Organic Letters , starts with -Boc-Asp(OBn)-OH. The β-carboxylic acid is converted to an acyl azide, which undergoes Curtius rearrangement to yield a β-isocyanate intermediate. Trapping with benzyl alcohol installs the Z group, followed by reduction to the alcohol :

Aziridine Ring-Opening

Alternative routes involve aziridine-2-carboxylates, where nucleophilic ring opening with Boc-protected amines introduces the diamine backbone .

Physicochemical Properties

Solubility and Stability

-

Solubility: Freely soluble in DMSO, dimethylformamide (DMF), and methanol; sparingly soluble in water .

-

Storage: Stable at room temperature under inert gas but susceptible to hydrolysis in acidic/basic conditions. Long-term storage recommended at -20°C .

Spectroscopic Data

-

(DMSO-d6): δ 7.35–7.25 (m, 10H, Z and Boc aromatics), 5.10 (s, 2H, Z-CH2), 4.80 (t, 1H, OH), 3.90–3.70 (m, 2H, CH2OH), 3.40–3.20 (m, 1H, CH-NH), 1.40 (s, 9H, Boc) .

-

HPLC Purity: ≥95% (C18 column, acetonitrile/water gradient) .

Applications in Research and Industry

Peptide Synthesis

Z-L-Dap(Boc)-OL serves as a lysine analog in solid-phase peptide synthesis (SPPS). Its orthogonal protection allows selective deprotection:

-

Boc removal with TFA enables coupling at the α-amino group.

-

Z group cleavage via hydrogenolysis exposes the β-amino group for cyclization or bioconjugation .

Notable Examples:

-

Cyclic tetrapeptides with ion-channel activity, where the hydroxyl group facilitates macrocyclization .

-

Stapled peptides for cancer therapy, leveraging the rigid diaminopropanol backbone .

Pharmaceutical Intermediates

Bioconjugation

The hydroxyl group is functionalized with linkers (e.g., PEG, fluorophores) for antibody-drug conjugates (ADCs) .

Comparative Analysis with Analogues

Challenges and Innovations

Synthetic Hurdles

-

Stereochemical Purity: Epimerization during Boc deprotection requires low-temperature conditions .

-

Hydroxyl Reactivity: Over-silylation during protection necessitates careful stoichiometry .

Recent Advances

-

Flow Chemistry: Continuous-flow systems improve yield (≥85%) and reduce reaction times .

-

Enzymatic Resolution: Lipases selectively hydrolyze undesired enantiomers, achieving >99% ee .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume